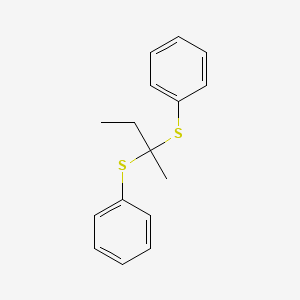
2-Phenylsulfanylbutan-2-ylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylsulfanylbutan-2-ylsulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulfanylbutan-2-ylsulfanylbenzene typically involves the reaction of butane derivatives with phenylsulfanyl reagents. One common method is the electrophilic aromatic substitution reaction, where a butane derivative reacts with a phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
2-Phenylsulfanylbutan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
2-Phenylsulfanylbutan-2-ylsulfanylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-Phenylsulfanylbutan-2-ylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can modulate oxidative stress pathways .
類似化合物との比較
Similar Compounds
Phenylsulfanylbutane: Lacks the second phenylsulfanyl group, resulting in different reactivity and applications.
Diphenylsulfide: Contains two phenyl groups attached to a sulfur atom, differing in its structural and electronic properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
64342-85-4 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
2-phenylsulfanylbutan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-3-16(2,17-14-10-6-4-7-11-14)18-15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChIキー |
UEZCZFLDMMVVCU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
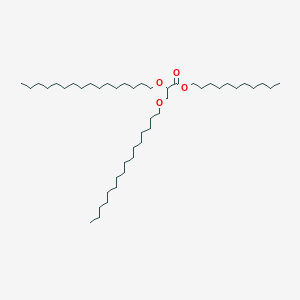
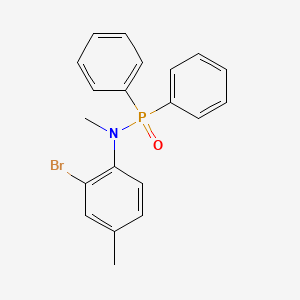
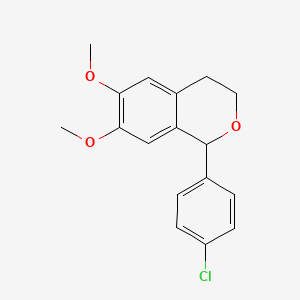
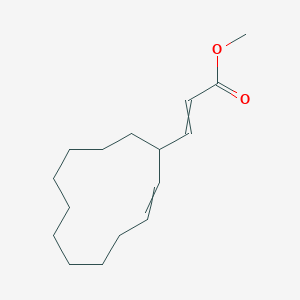
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
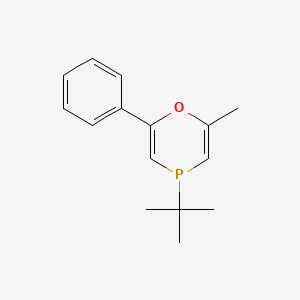



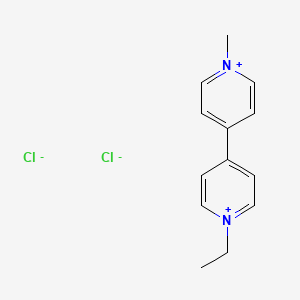
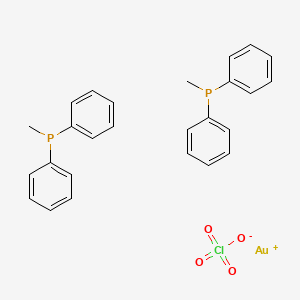

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
